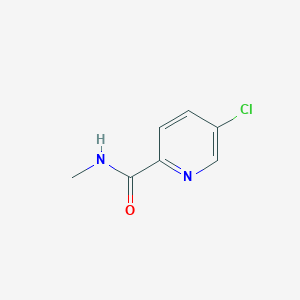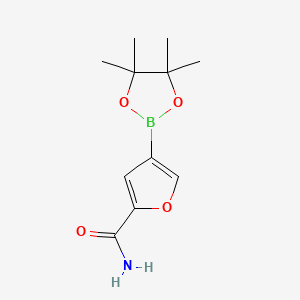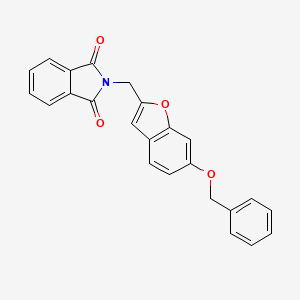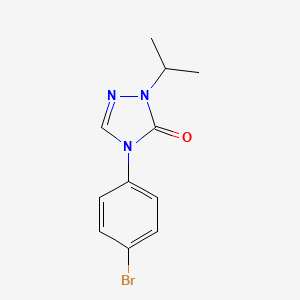
4-(3-Chloro-4-fluorophenyl)pyrimidin-2-amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Quantum Chemical Characterization
4-(3-Chloro-4-fluorophenyl)pyrimidin-2-amine has been investigated in the realm of quantum chemistry. In a study focusing on hydrogen bonding sites in pyrimidine compounds, this compound, among others, was analyzed using quantum chemistry methods. The research revealed insights into the molecular electrostatic potential maps, geometric parameters of hydrogen bonding complexes, and energetic parameters of the complexation reactions. One of the two nitrogen atoms of the pyrimidine nucleus was identified as the major hydrogen bonding site in these derivatives (Traoré et al., 2017).
Synthesis and Spectral Analysis
The compound has been synthesized and analyzed in various forms. In a study on the synthesis, spectral analysis, and microbiological evaluation of related compounds, insights into the synthesis process and the spectral characteristics of similar pyrimidine derivatives were provided. This research contributes to understanding the structural and chemical properties of such compounds (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).
Radiosensitizing Effect in Cancer Therapy
In the context of cancer therapy, derivatives of this compound have been studied for their potential as radiosensitizers. A study explored the effect of novel phenylpyrimidine derivatives on human lung cancer cells, particularly in enhancing the effectiveness of radiotherapy. The research found that certain derivatives inhibited cell viability and increased the proportion of cells arrested at a specific phase of the cell cycle, thus indicating potential as treatments to improve radiotherapy outcomes (Jung et al., 2019).
Antitumor Activity
The antitumor activity of related pyrimidine derivatives has been a subject of research. Studies have synthesized and screened various derivatives for their effectiveness against human tumor cell lines. Such research contributes to the potential therapeutic applications of these compounds in treating cancer (Becan & Wagner, 2008).
Insecticidal Activity
Exploring the agricultural applications, research has been conducted on the insecticidal activity of novel 4-arylamino pyrimidine derivatives. These studies provide insights into the potential use of these compounds in pest control, with some showing significant effectiveness against various insect species (Wu et al., 2019).
Propiedades
IUPAC Name |
4-(3-chloro-4-fluorophenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3/c11-7-5-6(1-2-8(7)12)9-3-4-14-10(13)15-9/h1-5H,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJOHCHWXTWORA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=NC=C2)N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





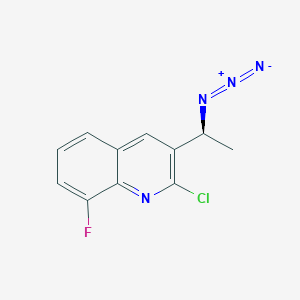

![5-tert-Butyl 2-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate](/img/structure/B1399530.png)
![9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene](/img/structure/B1399532.png)
![tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1399534.png)

